An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectra for the novel compound 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine. In the absence of published experimental data, this document serves as a predictive and methodological whitepaper for researchers in drug discovery and chemical synthesis. We will delve into the theoretical underpinnings of the predicted chemical shifts, provide detailed, field-proven protocols for sample preparation and data acquisition, and outline a strategy for complete spectral assignment using a combination of 1D and 2D NMR techniques. The causality behind experimental choices is explained to ensure methodological robustness and scientific integrity.
Introduction: The Imperative for Structural Verification
The molecule 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine is a substituted aromatic amine featuring a dimethypyrrole moiety. Compounds with such heterocyclic and aromatic scaffolds are of significant interest in medicinal chemistry and materials science. Accurate and complete structural characterization is a non-negotiable prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.
NMR spectroscopy is unparalleled in its ability to provide detailed atomic-level information about molecular structure, connectivity, and environment.[1] This guide is structured to provide a senior scientist's perspective on anticipating, acquiring, and interpreting the NMR data for this specific molecule, thereby creating a self-validating system for its characterization.
Molecular Structure:
Figure 1: Chemical structure and atom numbering scheme for 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine.
Theoretical Framework and In Silico Spectral Prediction
Before embarking on experimental work, a robust theoretical prediction of the NMR spectrum is invaluable. It allows for optimized experimental design and accelerates data analysis.[2] Modern computational methods, utilizing extensive databases and algorithms like hierarchically ordered spherical environment (HOSE) codes or neural networks, can predict chemical shifts with high accuracy.[2][3][4]
The predicted spectra discussed herein are generated using established algorithms that analyze the molecule's topology and electronic environment.[5][6] These predictions form the basis for our detailed spectral assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be rich in information, with distinct signals for each unique proton environment. The electronic effects of the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups, along with the magnetic anisotropy of the aromatic and heteroaromatic rings, are the primary determinants of the proton chemical shifts.
Table 1: Predicted ¹H NMR Data for 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine (in CDCl₃ at 400 MHz)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-4 | 6.75 | d | 1H | 2.8 | Ortho to -NH₂ (donating), meta to -OCH₃ (donating). Experiences strong shielding. |
| H-6 | 6.85 | dd | 1H | 8.6, 2.8 | Ortho to -OCH₃, meta to -NH₂. Experiences shielding. Coupled to H-7 and H-4. |
| H-7 | 7.10 | d | 1H | 8.6 | Meta to both donating groups, but adjacent to the bulky pyrrole ring. Coupled to H-6. |
| H-3', H-4' | 5.88 | s | 2H | - | Protons on the electron-rich pyrrole ring. Equivalent due to symmetry. |
| -NH₂ | ~3.70 | br s | 2H | - | Chemical shift is variable and depends on concentration, solvent, and temperature. |
| -OCH₃ | 3.80 | s | 3H | - | Typical chemical shift for an aryl methoxy group. |
| -CH₃ (Pyrrole) | 1.95 | s | 6H | - | Methyl groups attached to the electron-rich pyrrole ring. Equivalent due to symmetry. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment, offering a clear map of the carbon skeleton. Based on the molecule's symmetry, we anticipate 11 distinct carbon signals.
Table 2: Predicted ¹³C NMR Data for 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine (in CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-5 | 159.5 | Aromatic carbon bearing the strongly electron-donating -OCH₃ group. Highly deshielded. |
| C-1 | 146.2 | Aromatic carbon attached to the -NH₂ group. |
| C-2 | 132.8 | Aromatic carbon attached to the pyrrole nitrogen. A quaternary, deshielded carbon. |
| C-2', C-5' | 127.5 | Quaternary carbons on the pyrrole ring, adjacent to the methyl groups. |
| C-7 | 119.0 | Aromatic CH carbon. |
| C-6 | 114.5 | Aromatic CH carbon, ortho to the -OCH₃ group. |
| C-4 | 113.8 | Aromatic CH carbon, ortho to the -NH₂ group. |
| C-3', C-4' | 106.5 | CH carbons on the electron-rich pyrrole ring. |
| -OCH₃ | 55.4 | Typical chemical shift for a methoxy carbon. |
| C-3 | 29.7 | Aromatic carbon bearing no protons. (Prediction may vary) |
| -CH₃ (Pyrrole) | 12.9 | Methyl carbons attached to the pyrrole ring. |
Experimental Design and Methodologies
The trustworthiness of NMR data hinges on meticulous experimental execution. This section details the protocols for obtaining high-quality spectra.
Experimental Workflow Diagram
The logical flow from sample receipt to final structural confirmation is a self-validating system where each step builds upon the last.
Caption: A comprehensive workflow for NMR analysis.
Protocol: Sample Preparation
The goal of sample preparation is to create a homogeneous solution free of paramagnetic impurities and particulate matter.[7]
-
Mass Requirement: For ¹H NMR, weigh approximately 5-10 mg of the compound. For the less sensitive ¹³C NMR, a higher concentration of 20-30 mg is recommended.[8]
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent starting choice due to its good dissolving power for many organic compounds and relatively simple residual peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, especially if hydrogen bonding of the -NH₂ protons is of interest.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[9]
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10] This step is critical for achieving good spectral resolution.
-
Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm, which corresponds to the active volume of the spectrometer's receiver coils.[7]
Protocol: NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer and can be adapted for other field strengths.
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H Acquisition | ¹³C Acquisition | Causality & Justification |
| Pulse Program | zg30 | zgpg30 | A standard 30° pulse for ¹H provides good signal without saturating spins, allowing for shorter relaxation delays.[11] For ¹³C, a proton-decoupled pulse sequence (like zgpg30) is used to simplify the spectrum and provide a Nuclear Overhauser Effect (NOE) signal enhancement. |
| Spectral Width (SW) | 16 ppm | 240 ppm | This range comfortably covers the expected chemical shifts for most organic molecules.[12] |
| Acquisition Time (AT) | ~3-4 s | ~1-2 s | An acquisition time of at least 3 seconds for ¹H is necessary to ensure high digital resolution, allowing for accurate measurement of coupling constants.[11][13] |
| Relaxation Delay (D1) | 2 s | 2 s | A 2-second delay allows for sufficient relaxation of most protons and carbons, ensuring the data is semi-quantitative. For fully quantitative data, this delay should be increased to 5 times the longest T₁ relaxation time.[13] |
| Number of Scans (NS) | 8-16 | 1024-4096 | Due to the high natural abundance of ¹H, fewer scans are needed. The low natural abundance (1.1%) of ¹³C necessitates a significantly larger number of scans to achieve an adequate signal-to-noise ratio.[13] |
Strategy for Unambiguous Spectral Assignment using 2D NMR
While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for irrefutable proof of structure by revealing through-bond correlations.[14]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will be crucial to confirm the connectivity within the methoxyphenylamine ring. A cross-peak between the signals at δ 6.85 (H-6) and δ 7.10 (H-7) would be expected, as well as a weaker cross-peak between H-6 and H-4, confirming their coupling relationship.[1]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly links each proton to the carbon it is attached to. This allows for the direct assignment of all protonated carbons (C-4, C-6, C-7, C-3', C-4', -OCH₃, and the pyrrole -CH₃ groups) based on the already assigned proton spectrum.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall molecular framework, as it shows correlations between protons and carbons over two to three bonds.[15] It provides the critical links between the molecular fragments.
Key HMBC Correlations for Structural Confirmation
The following diagram illustrates the essential HMBC correlations that would piece together the molecular puzzle.
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. acdlabs.com [acdlabs.com]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predict 1H proton NMR spectra [nmrdb.org]
- 5. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
- 6. NMR Predictor - Documentation [docs.chemaxon.com]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. esports.bluefield.edu - 2d Nmr Basics For Organic Chemistry [esports.bluefield.edu]
- 15. content.e-bookshelf.de [content.e-bookshelf.de]
